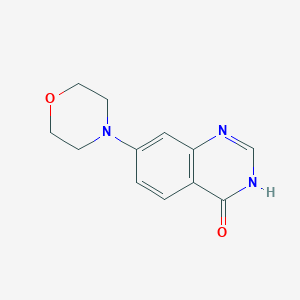

N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

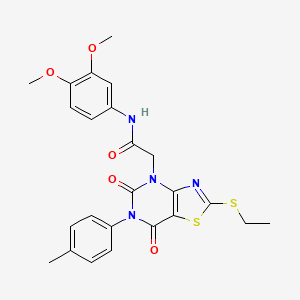

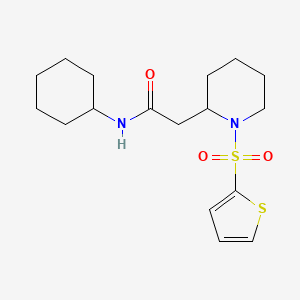

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . Indolizine, on the other hand, is a nitrogen-containing heterocycle with potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizines has been achieved through various methods, including classical methodologies like Scholtz or Chichibabin reactions, transition metal-catalyzed reactions, and approaches based on oxidative coupling . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Indolizine consists of a 10π conjugated planar electronic structure .Chemical Reactions Analysis

The chemical reactions involving indolizines and pyrrolidines are diverse. For instance, the radical reaction of 2-iodoindolizines in the presence of the AIBN/n-Bu3SnH system can yield 1,3-disubstituted indolizines .Physical And Chemical Properties Analysis

The physical and chemical properties of indolizine and pyrrolidine derivatives depend on their specific structures. For instance, some indolizine derivatives exhibit excellent fluorescence properties .Aplicaciones Científicas De Investigación

- Researchers have explored the potential of indolizine derivatives, including F3406-2025, as antitubercular agents . These compounds exhibit biological activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further investigations into their mechanism of action and efficacy are ongoing.

- F3406-2025 derivatives possess excellent fluorescence properties, making them suitable for use as organic fluorescent molecules in biological imaging . Their unique spectral characteristics enable visualization of cellular processes and structures, aiding researchers in understanding disease pathways and drug interactions.

- Quantum cascade lasers (QCLs) have revolutionized various applications, from climate monitoring to healthcare. F3406-2025 derivatives have been investigated for their role in QCLs, contributing to advancements in terahertz and mid-infrared laser technology . These lasers find applications in gas sensing, environmental monitoring, and security systems.

- Collaborative ethics models, which involve researchers, ethicists, and business development experts, have explored the use of F3406-2025 derivatives in drug development . Their potential therapeutic effects and safety profiles are being evaluated, with an eye toward clinical applications.

- Indolizines, including F3406-2025, exhibit a variety of biological activities. Researchers have investigated their effects on cellular processes, such as enzyme inhibition, receptor binding, and anti-inflammatory properties . Understanding these mechanisms is crucial for targeted drug design.

- Recent advances in synthetic strategies have focused on radical-induced approaches for indolizine synthesis . These methods offer efficient heterocycle construction and bond formation, contributing to the development of novel derivatives. Researchers continue to explore innovative ways to access F3406-2025 and related compounds.

Antitubercular Activity

Fluorescent Probes and Imaging

Quantum Cascade Lasers (QCL)

Translational Research and Drug Development

Biological Activities and Mechanisms

Synthetic Methodology and Radical Cyclization

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(16-9-6-14(2)7-10-16)24(31)27(21)13-19(29)25-15-8-11-17(32-3)18(12-15)33-4/h6-12H,5,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOHYMMCXNELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)